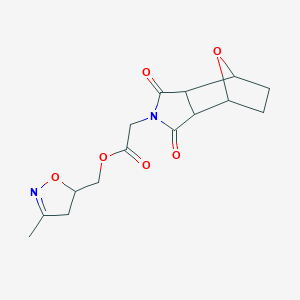
3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid, also known as PAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAC is a derivative of the naturally occurring amino acid proline, and its unique chemical structure makes it an ideal candidate for use in drug development, biomedical research, and other fields.
Mécanisme D'action
The mechanism of action of 3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid is not yet fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. 3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and cell damage.
Biochemical and Physiological Effects:
3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects in the body. In animal studies, 3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. 3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid in lab experiments is its unique chemical structure, which allows it to interact with various enzymes and pathways in the body. 3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid is also relatively stable and easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid in lab experiments is its potential toxicity, as high doses of 3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid have been shown to cause liver damage in animal models.
Orientations Futures
There are many potential future directions for research on 3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid. One area of interest is the development of 3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of interest is the study of 3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid's effects on the gut microbiome, as recent research has suggested that 3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid may have a beneficial impact on gut health. Overall, 3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid is a promising compound with many potential applications in various fields, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid is a complex process that requires specialized equipment and expertise. One common method for synthesizing 3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid involves the reaction of proline with pentanoyl chloride, followed by the addition of oxalyl chloride and subsequent heating. This process results in the formation of 3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid, which can then be purified and used for further research.
Applications De Recherche Scientifique
3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid has been the subject of extensive scientific research due to its potential applications in various fields. In drug development, 3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid has shown promise as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid has also been studied for its potential use in biomedical research, as it has been shown to have anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
3-(1-pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-2-3-4-13(17)16-7-5-10(6-8-16)11-9-12(14(18)19)20-15-11/h9-10H,2-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZOWXCEIPAQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)C2=NOC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Pentanoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-methyl-N-[[7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]carbamate](/img/structure/B7438917.png)
![(1S,4R)-N'-(3-cyclobutylpyrazin-2-yl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B7438918.png)


![3-[1-(Spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438955.png)
![3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438959.png)
![3-[1-(3-Cyclopropylbutanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438966.png)
![3-[1-(3-Methyl-1,2-thiazole-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438980.png)
![4-methoxy-N-methyl-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7439012.png)
![N-[5-(4,4-difluorocyclohexyl)-1H-pyrazol-3-yl]-1-(2-hydroxyethyl)pyrazole-4-carboxamide](/img/structure/B7439017.png)
![[4-[(Dimethylamino)methyl]-4-hydroxypiperidin-1-yl]-(6-hydroxy-2-methylquinolin-3-yl)methanone](/img/structure/B7439024.png)
![1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone](/img/structure/B7439028.png)